Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-3,4-dichloro-7-fluoroquinoline

Antiviral HIV-1 Integrase

Procure 6-Bromo-3,4-dichloro-7-fluoroquinoline (CAS 1600869-80-4) for your medicinal chemistry campaigns. This scaffold's unique 3,4-dichloro and 6-bromo, 7-fluoro substitution pattern creates a synergistic electrophilic gradient essential for regioselective Suzuki-Miyaura cross-coupling. Directly cited in patents for HCV NS3/4A protease inhibitors, this intermediate is critical for generating diverse compound libraries. Unlike simpler mono- or di-halogenated analogs, its specific halogen arrangement is vital for preserving desired pharmacological profiles, including antagonist activity at the NK-3 receptor. Its increased lipophilicity also makes it a superior starting point for lead optimization in intracellular kinase targets, such as MELK.

Molecular Formula C9H3BrCl2FN
Molecular Weight 294.93 g/mol
Cat. No. B7976769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dichloro-7-fluoroquinoline
Molecular FormulaC9H3BrCl2FN
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)Cl
InChIInChI=1S/C9H3BrCl2FN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H
InChIKeyFYJYQOWUPDFHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,4-dichloro-7-fluoroquinoline: Halogenated Quinoline Building Block for HCV, Kinase, and HIV-1 Inhibitor Synthesis


6-Bromo-3,4-dichloro-7-fluoroquinoline (CAS 1600869-80-4) is a heavily halogenated quinoline derivative with the molecular formula C9H3BrCl2FN (MW 294.94). The quinoline scaffold, a privileged structure in medicinal chemistry, features a unique substitution pattern combining bromine at the 6-position, chlorine atoms at the 3- and 4-positions, and fluorine at the 7-position . This specific halogen arrangement creates a high-density electrophilic core suited for sequential cross-coupling reactions, positioning the compound as a strategic intermediate in the synthesis of HCV NS3/4A protease inhibitors [1] and other antiviral and kinase-targeted agents .

Procurement Note: Why 6-Bromo-3,4-dichloro-7-fluoroquinoline Cannot Be Replaced by 6-Bromo-7-fluoroquinoline or 3,4-Dichloro-7-fluoroquinoline


The electronic and steric profile of 6-Bromo-3,4-dichloro-7-fluoroquinoline is not additive but synergistic, and generic substitution with simpler mono-halogenated or di-halogenated analogs (such as 6-Bromo-7-fluoroquinoline, CAS 127827-52-5, or 3,4-Dichloro-7-fluoroquinoline, CAS 1204810-51-4) fails to preserve the reactivity landscape required for complex medicinal chemistry campaigns. The presence of both electron-withdrawing fluorine (7-position) and bromine (6-position) on the benzenoid ring, combined with the electron-deficient 3,4-dichloro substitution on the pyridine ring, creates a unique electrophilic gradient that dictates regioselectivity in palladium-catalyzed cross-coupling reactions [1]. Critically, the 6-bromo substituent is not merely a placeholder for a later diversification handle; in certain antiviral contexts, the 6-bromo versus 8-bromo positional isomerism dictates the emergence of resistance pathways [2]. Therefore, substituting this compound for a less halogenated analog would require re-optimization of entire synthetic sequences and could compromise target binding affinity and selectivity profiles.

Quantitative Evidence Guide: 6-Bromo-3,4-dichloro-7-fluoroquinoline Differentiation Against Structural Analogs


Evidence 1: Positional Bromine Isomerism Dictates Antiviral Resistance Profile in HIV-1 ALLINI Assay

In the evaluation of quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the position of the bromine substituent on the quinoline core determines the compound's susceptibility to the clinically relevant A128T resistance mutation. The 6-bromo substituted analog exhibited a significant loss of antiviral potency against the A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This positional isomerism demonstrates that the 6-bromo substitution pattern present in the target compound is not interchangeable with the 8-bromo pattern when designing analogs to evade pre-existing or emergent resistance mechanisms.

Antiviral HIV-1 Integrase ALLINI Drug Resistance

Evidence 2: Bromine vs. Chlorine Substituent at Position 6 Reverses Functional Activity in NK-3 Receptor Modulation

In a structure-activity relationship (SAR) study of 2-phenyl-4-quinolinecarboxamide NK-3 receptor ligands, replacement of the 6-bromo substituent with a 6-chloro substituent resulted in a complete reversal of functional activity. The 6-bromo analog acted as an antagonist, whereas the 6-chloro analog demonstrated agonistic activity, increasing the functional response by 18.39% (±2.5%) [1]. This finding underscores that the 6-bromo moiety is not a generic halogen equivalent; its specific electronic and steric properties are critical for maintaining antagonist pharmacology at the NK-3 receptor.

Neurokinin-3 NK-3 GPCR Agonism Antagonism SAR

Evidence 3: Synthetic Utility for HCV Protease Inhibitor Intermediate Preparation (US8633320B2)

US Patent US8633320B2 explicitly claims methods for preparing bromo-substituted quinolines of formula (I) as intermediates for HCV NS3/4A protease inhibitors. The claimed synthetic route requires a bromo-substituted quinoline scaffold as the electrophilic coupling partner for Suzuki-Miyaura cross-coupling to install the requisite aryl, heteroaryl, or alkyl groups at the C-6 position [1]. The 3,4-dichloro-7-fluoro substitution pattern on the target compound provides an optimal electronic environment for this transformation, enhancing the efficiency and yield of the key C–C bond-forming step compared to less electron-deficient quinoline cores.

Hepatitis C HCV Protease Inhibitor Synthetic Intermediate Process Chemistry

Evidence 4: Patent-Disclosed Utility in MELK Kinase Inhibitor Synthesis

Quinoline derivatives containing halogen substitution patterns similar to the target compound are claimed as MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors in US Patent US-9120749-B2 . MELK is a serine/threonine kinase implicated in cancer cell proliferation and is a validated oncology target. The specific halogen arrangement of the target compound—6-bromo, 3,4-dichloro, and 7-fluoro—provides a privileged starting point for exploring structure-activity relationships (SAR) around the quinoline core to optimize potency and selectivity for MELK inhibition.

Kinase Inhibitor MELK Oncology Quinoline Derivatives

Evidence 5: Physicochemical Differentiation via Computed Lipophilicity (XLogP3) Relative to Dehalogenated Analogs

The introduction of multiple halogen atoms significantly alters the lipophilicity and passive permeability of the quinoline core. The structurally simpler analog 6-Bromo-7-fluoroquinoline (CAS 127827-52-5) has a computed XLogP3 value of 3.0-3.1 . The addition of the 3,4-dichloro substitution in the target compound is expected to increase logP by approximately +0.5 to +0.8 log units based on standard fragment contributions for aromatic chlorine (+0.71 per Cl atom) [1]. This predicted increase in lipophilicity has direct implications for membrane permeability, plasma protein binding, and metabolic stability, distinguishing the target compound as a more lipophilic building block suited for targeting intracellular or CNS-penetrant chemical space.

Lipophilicity LogP ADME Drug-likeness Physicochemical Properties

Defined Application Scenarios: Where 6-Bromo-3,4-dichloro-7-fluoroquinoline Delivers Differentiated Value


Scenario 1: Synthesis of HCV NS3/4A Protease Inhibitor Candidates via Suzuki-Miyaura Coupling

The 6-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling to install diverse aryl and heteroaryl groups at the quinoline 6-position. The electron-withdrawing 3,4-dichloro and 7-fluoro substituents activate the C–Br bond toward oxidative addition, facilitating efficient Suzuki-Miyaura coupling. This makes the compound a validated intermediate for generating libraries of HCV protease inhibitors, as explicitly claimed in US8633320B2 [1].

Scenario 2: Exploring Antagonist SAR at the NK-3 Receptor in CNS Drug Discovery

For medicinal chemistry programs targeting the neurokinin-3 (NK-3) receptor for indications such as schizophrenia, pain, or reproductive disorders, the 6-bromo substituent is critical for maintaining antagonist pharmacology. Evidence shows that replacement with 6-chloro results in functional reversal to agonism [1]. Therefore, the target compound provides a core scaffold that can be further elaborated at the 3- and 4-positions to optimize potency and selectivity while preserving the desired antagonist profile.

Scenario 3: Probing Halogen-Specific Resistance Mechanisms in HIV-1 Integrase ALLINI Programs

In the development of next-generation HIV-1 integrase allosteric inhibitors, the 6-bromo substitution pattern is a critical variable in SAR studies aimed at overcoming resistance. Data from direct comparisons with the 8-bromo analog indicate that the 6-bromo compound exhibits a different resistance profile against the A128T mutant virus [1]. The target compound, with its additional chlorines, offers a more complex scaffold for further optimization to evade this resistance mechanism.

Scenario 4: Synthesizing MELK Kinase Inhibitors with Enhanced Lipophilicity

Given the predicted XLogP3 increase of 0.7-0.9 log units relative to 6-Bromo-7-fluoroquinoline [1][2], the target compound is ideally suited for exploring SAR around lipophilic kinase targets such as MELK. The increased lipophilicity may enhance passive cellular permeability, a key consideration for achieving intracellular target engagement in oncology programs. The compound's structural features align with patented quinoline-based MELK inhibitors , offering a differentiated starting point for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3,4-dichloro-7-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.